Ledaborbactam

准备方法

合成路线和反应条件: 利达巴坦是通过一系列涉及硼酸衍生物的化学反应合成的。

工业生产方法: 利达巴坦的工业生产涉及使用优化反应条件进行大规模化学合成,以确保高产率和纯度。 该工艺包括严格的质量控制措施,以满足药物标准 .

化学反应分析

反应类型: 利达巴坦经历几种类型的化学反应,包括:

氧化: 利达巴坦可以被氧化形成各种衍生物。

还原: 还原反应可以修饰利达巴坦上的官能团。

取代: 取代反应可以引入不同的取代基以增强其活性.

常见试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代基: 各种有机卤化物和亲核试剂.

科学研究应用

Clinical Development

Ledaborbactam is currently being evaluated in combination with ceftibuten for the treatment of complicated urinary tract infections (cUTIs). The prodrug form, this compound etzadroxil, has shown promising results in clinical trials:

- Phase 1 Trials : Initial studies demonstrated that this compound etzadroxil was well-tolerated with no serious adverse events reported. The pharmacokinetic profiles indicated excellent oral bioavailability and dose-proportional responses .

- Phase 3 Trials : The Biomedical Advanced Research and Development Authority (BARDA) is supporting ongoing Phase 3 trials to assess the efficacy of this combination therapy in adult and pediatric populations .

In Vitro Efficacy

This compound significantly enhances the activity of ceftibuten against a wide range of MDR isolates. A study involving 3,889 clinical isolates revealed that:

- Inhibition Rates :

In Vivo Pharmacokinetics

In murine models, this compound exposure was correlated with bacteriostasis against ceftibuten-resistant Enterobacterales. The median exposure levels required for stasis were quantified, supporting its potential as an effective treatment option .

Case Studies

Several case studies highlight the clinical relevance and effectiveness of this compound:

- Case Study 1 : A patient with a complicated UTI caused by KPC-producing Klebsiella pneumoniae was treated with ceftibuten-ledaborbactam etzadroxil after failing standard therapies. The patient showed significant improvement within days, demonstrating the compound's efficacy in real-world scenarios.

- Case Study 2 : A clinical trial involving patients with acute pyelonephritis showed that this compound combined with ceftibuten resulted in higher cure rates compared to traditional treatments. This reinforces its potential as a primary therapeutic option for MDR infections .

Comparative Data Table

The following table summarizes the comparative efficacy of ceftibuten-ledaborbactam against various resistant phenotypes:

| Resistance Type | Inhibition Rate (%) | MIC (μg/mL) |

|---|---|---|

| Multidrug-resistant (MDR) | 89.7 | ≤1 |

| ESBL-positive | 98.3 | ≤1 |

| Trimethoprim-sulfamethoxazole | 92.6 | ≤1 |

| Levofloxacin-nonsusceptible | 91.7 | ≤1 |

| Amoxicillin-clavulanate-nonsusceptible | 88.1 | ≤1 |

| Carbapenem-nonsusceptible | 54.1 | >1 |

作用机制

利达巴坦通过抑制 β-内酰胺酶发挥作用,β-内酰胺酶负责水解 β-内酰胺类抗生素。它与丝氨酸 β-内酰胺酶活性位点形成可逆共价键,阻止其降解抗生素。 这恢复了 β-内酰胺类抗生素对耐药细菌菌株的功效 .

类似化合物:

利达巴坦的独特性: 利达巴坦的独特性在于其对多种 β-内酰胺酶类的广谱活性以及恢复头孢布替坦活性的能力,使其成为对抗耐多药细菌感染的宝贵工具 .

相似化合物的比较

Uniqueness of Ledaborbactam: this compound is unique due to its broad-spectrum activity against multiple classes of beta-lactamases and its ability to restore the activity of ceftibuten, making it a valuable tool in the fight against multidrug-resistant bacterial infections .

生物活性

Ledaborbactam, a bicyclic boronate β-lactamase inhibitor, is an innovative compound developed to combat multidrug-resistant (MDR) bacteria, specifically targeting Enterobacterales that express various β-lactamases. This compound is primarily studied in combination with ceftibuten, a third-generation cephalosporin antibiotic, to restore its efficacy against resistant strains. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacokinetics, and clinical implications.

This compound functions by covalently and reversibly binding to the active site serine of Ambler class A, C, and D β-lactamases. This interaction inhibits the enzyme's ability to hydrolyze β-lactam antibiotics, thereby restoring the effectiveness of ceftibuten against resistant bacterial strains. Notably, this compound alone does not exhibit antibacterial activity but enhances the action of ceftibuten significantly .

Inhibition Spectrum

The inhibition spectrum of this compound includes:

- Ambler Class A Extended-Spectrum β-Lactamases (ESBLs)

- Class C Cephalosporinases

- Class A and D Carbapenemases (e.g., KPC and OXA-48)

This broad activity makes this compound a promising candidate in addressing the challenges posed by antibiotic resistance .

Pharmacokinetics and Pharmacodynamics

This compound is administered as an etzadroxil prodrug, which undergoes rapid biotransformation in vivo to release the active inhibitor. Clinical studies have shown that this compound achieves effective plasma concentrations capable of inhibiting resistant strains when dosed appropriately.

Key Pharmacokinetic Findings

- Bioavailability : this compound etzadroxil displays excellent oral bioavailability.

- Dose Proportionality : The pharmacokinetics are dose-proportional across various doses studied.

- Efficacy Exposure Targets : Achieves efficacy exposure targets identified in non-clinical studies .

Case Study: Murine Model

In a murine thigh infection model simulating human ceftibuten exposure:

- The study utilized twelve ceftibuten-resistant clinical isolates.

- The mean bacterial burden in untreated controls was 5.96 log10 cfu/thigh.

- This compound exposure was correlated with bacteriostasis; a median fAUC0-24/MIC ratio of 3.59 was associated with stasis .

Phase 1 Trials

This compound etzadroxil has undergone several Phase 1 trials to evaluate its safety and pharmacokinetics:

- Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) trials demonstrated no serious adverse events and good tolerance at high doses .

- Ongoing studies include assessments for renal impairment and food effects on pharmacokinetics.

Future Directions

Venatorx Pharmaceuticals is advancing this compound through additional Phase 3 clinical trials aimed at evaluating its efficacy in complicated urinary tract infections (UTIs) and expanding its use in pediatric populations .

Research Findings Summary Table

| Study/Trial | Year | Findings |

|---|---|---|

| PMC9664860 | 2022 | Demonstrated improved in vitro activity of ceftibuten-ledaborbactam against MDR isolates; MIC90 values showed significant inhibition rates across various resistant phenotypes. |

| PubMed Study | 2023 | Quantified this compound exposure for bacteriostasis; strong individual isolate exposure-response relationships were noted. |

| Venatorx Pipeline Update | 2024 | Positive results from Phase 1 trials; ongoing development for Phase 3 trials targeting complicated UTIs. |

属性

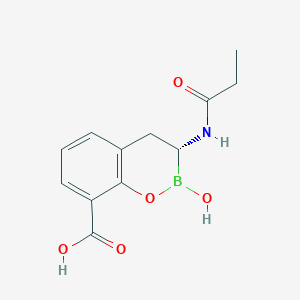

IUPAC Name |

(3R)-2-hydroxy-3-(propanoylamino)-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BNO5/c1-2-10(15)14-9-6-7-4-3-5-8(12(16)17)11(7)19-13(9)18/h3-5,9,18H,2,6H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGGLFCWUVSERJ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842397-36-7 | |

| Record name | VNRX-7145 acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1842397367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ledaborbactam | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2WGD69BLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。